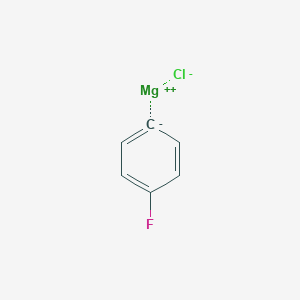

4-Fluorophenylmagnesium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorophenylmagnesium chloride is an organometallic compound with the molecular formula C6H4ClFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically used in the preparation of various fluorinated aromatic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluorophenylmagnesium chloride is commonly synthesized by the reaction of 4-bromofluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature and can be completed within a few hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluorophenylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in aromatic compounds.

Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Tetrahydrofuran (THF) is frequently used.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Result from cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-Fluorophenylmagnesium chloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorinated aromatic compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of biologically active molecules.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluorophenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylmagnesium chloride

- 4-Chlorophenylmagnesium chloride

- 4-Bromophenylmagnesium chloride

Uniqueness

4-Fluorophenylmagnesium chloride is unique due to the presence of a fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Biologische Aktivität

4-Fluorophenylmagnesium chloride (4-FPhMgCl) is a Grignard reagent that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in drug discovery.

This compound is synthesized through the reaction of 4-fluorobromobenzene with magnesium in anhydrous ether. The general reaction can be represented as follows:

This Grignard reagent is notable for its ability to form carbon-carbon bonds, making it valuable in organic synthesis, particularly in the preparation of complex pharmaceuticals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. Research indicates that various derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on 4-substituted phenyl compounds demonstrated promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Fluorophenyl Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 12d | Staphylococcus aureus | 16 µg/mL |

| Compound 12h | Escherichia coli | 32 µg/mL |

The biological activity of 4-fluorophenyl derivatives can be attributed to their interaction with key bacterial enzymes, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts folate metabolism, which is crucial for DNA synthesis in bacteria . This mechanism underlines the importance of structural modifications in enhancing the potency and selectivity of these compounds.

Case Studies

-

Synthesis and Screening of Novel Compounds :

A study synthesized various derivatives of this compound and screened them for antimicrobial activity. Compounds demonstrated varied efficacy, with some showing selective inhibition against pathogenic bacteria while sparing human cells . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of 4-fluorophenyl derivatives revealed that modifications at the para position significantly influenced biological activity. Compounds with hydrophobic substituents exhibited lower MIC values, suggesting that lipophilicity plays a critical role in membrane penetration and interaction with bacterial targets .

Eigenschaften

IUPAC Name |

magnesium;fluorobenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKBUDRWKEWPK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.